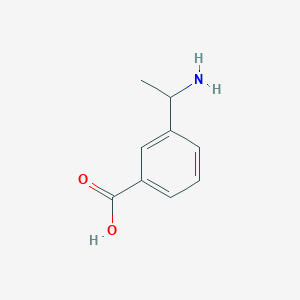

3-(1-Aminoethyl)benzoic acid

Übersicht

Beschreibung

3-(1-Aminoethyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with an aminoethyl group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-bromobenzoic acid with ethylamine under basic conditions to introduce the aminoethyl group. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of 3-(1-nitroethyl)benzoic acid, where the nitro group is reduced to an amino group using a hydrogenation catalyst like palladium on carbon.

Analyse Chemischer Reaktionen

Carboxylic Acid Group Reactions

The carboxylic acid moiety undergoes typical acid-catalyzed reactions, with modifications influenced by the adjacent aminoethyl group.

Esterification

Reaction with alcohols in acidic conditions produces esters. For example:

Reaction:

| Condition | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic (H₂SO₄) | None | Methanol | 85–90 | |

| Room temperature | HCl (gas) | Ethanol | 78 |

Amidation

Reaction with amines or ammonia forms amides, often via intermediate acyl chlorides.

Reaction:

| Acyl Chloride Prep. | Reagent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Thionyl chloride | SOCl₂ | 60°C | 92 | |

| Oxalyl chloride | (COCl)₂ | RT | 88 |

Aminoethyl Group Reactions

The primary amine in the side chain participates in nucleophilic and redox reactions.

Acylation

The amino group reacts with acylating agents (e.g., acetic anhydride):

Reaction:

| Acylating Agent | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Acetic anhydride | DMF | Pyridine | 95 | |

| Benzoyl chloride | Dichloromethane | None | 89 |

Oxidation

Controlled oxidation converts the amino group to nitroso or nitro derivatives:

Reaction:

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂ | pH 4–5, 50°C | Nitroso derivative | 70 | |

| KMnO₄ | Acidic, 80°C | Nitro derivative | 65 |

Salt Formation

The amine forms stable salts with acids (e.g., HCl):

Reaction:

| Salt Form | Solubility (g/L) | Melting Point (°C) | Reference |

|---|---|---|---|

| Hydrochloride | 120 (water) | 172–174 |

Aromatic Ring Reactivity

The benzene ring undergoes electrophilic substitution, directed by the electron-withdrawing carboxylic acid group.

Nitration

Nitration occurs at the meta position relative to the carboxylic acid:

Reaction:

| Nitrating Agent | Temperature | Yield (%) | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 60 |

Sulfonation

Sulfonation similarly targets the meta position:

Reaction:

| Condition | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Fuming H₂SO₄ | None | 55 |

Reduction and Hydrogenation

The carboxylic acid and amine groups are amenable to reduction.

Carboxylic Acid Reduction

Lithium aluminum hydride (LiAlH₄) reduces the acid to a benzyl alcohol derivative:

Reaction:

| Reducing Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|

| LiAlH₄ | THF | 80 |

Amine Alkylation

The aminoethyl side chain can undergo reductive alkylation:

Reaction:

| Aldehyde | Reducing Agent | Yield (%) | Reference |

|---|---|---|---|

| Formaldehyde | NaBH₄ | 75 |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

3-(1-Aminoethyl)benzoic acid has diverse applications across various fields.

- Pharmaceuticals: Its chiral nature makes it valuable in developing pharmaceuticals. It is used as a precursor in the pharmaceutical industry for synthesizing various drugs and organic compounds .

- Enzyme Inhibition and Receptor Agonism: It has been studied for its potential as an enzyme inhibitor and receptor agonist. Research indicates it can form hydrogen bonds and electrostatic interactions with specific molecular targets such as enzymes and receptors, modulating biochemical pathways.

- Spasmolytic, Psychotherapeutic Agents, and Mental Performance Enhancers: Substituted amino ethyl meta benzoic acid esters and their salts are useful as spasmolytics, psychotherapeutic agents, and agents facilitating mental performance . These compounds can be administered orally in dosages ranging from about 0.01 to about 4 mg/kg to enhance mental performance in mammals .

- Synthesis of Biologically Active Molecules: The biological activity of this compound is notable due to its role as a precursor in synthesizing biologically active molecules. The chiral nature of the compound enhances its efficacy in biological systems, often leading to improved therapeutic profiles compared to racemic mixtures.

Case Studies

- Spasmolytic Activity: The spasmolytic activity of compounds derived from this compound can be demonstrated by their effect on the isolated ileum stimulated by spasmogens like acetyl choline, barium chloride, and histamine .

- Enhancement of Mental Performance: Studies using rats have shown that compounds like m-[2-(benzylmethylamino)-ethyl]-benzoic acid methyl ester facilitate the acquisition of new information and increase subsequent retention .

Research Findings

Research on this compound has yielded several notable findings:

- Influenza Neuraminidase Inhibitors: Benzoic acid derivatives have been synthesized and tested for their ability to inhibit influenza neuraminidase .

- Pks13 TE Domain Inhibitors: Derivatives of this compound have been identified and optimized as novel inhibitors of the polyketide synthase 13 thioesterase domain with antitubercular activity .

- Efficacy and Toxicity: Compounds of this invention exhibit low toxicity and few undesirable side effects . For example, m-[2-(benzylmethylamino)-ethyl]-benzoic acid methyl ester has an oral LD of about 500-700 mg/kg in mice . Reproduction studies through two offspring generations found no evidence of malformation after treatment with these compounds .

Wirkmechanismus

The mechanism of action of 3-(1-Aminoethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The aminoethyl group can form hydrogen bonds or ionic interactions with biological targets, influencing the compound’s efficacy and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Aminobenzoic acid: Lacks the ethyl group, making it less bulky and potentially less specific in its interactions.

4-(1-Aminoethyl)benzoic acid: The position of the aminoethyl group affects its reactivity and interaction with biological targets.

2-(1-Aminoethyl)benzoic acid: Similar structure but with different positional isomerism, leading to different chemical and biological properties.

Uniqueness

3-(1-Aminoethyl)benzoic acid is unique due to the specific positioning of the aminoethyl group, which can influence its reactivity and interactions in chemical and biological systems. This positional specificity can be crucial in applications where precise molecular interactions are required.

Biologische Aktivität

3-(1-Aminoethyl)benzoic acid, also known as meta-aminobenzoic acid, is a compound characterized by the presence of an aminoethyl group attached to the benzene ring at the meta position relative to the carboxylic acid group. This unique structural arrangement contributes to its biological activity and potential applications in various fields, including pharmaceuticals and biochemistry.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 165.24 g/mol

- Functional Groups : Carboxylic acid (-COOH), Amino group (-NH)

The presence of both a carboxylic acid and an amino group allows this compound to participate in various chemical reactions, making it a versatile compound in organic synthesis.

Neurotransmitter Modulation

Research indicates that this compound may act as a modulator in neurotransmitter systems. Its structural similarity to amino acids suggests potential interactions with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability. This modulation could have implications for treating conditions such as depression and anxiety.

Anticancer Properties

Preliminary studies have shown that this compound exhibits activity against certain cancer cell lines. While specific mechanisms remain to be fully elucidated, its ability to induce apoptosis in cancer cells has been noted, warranting further investigation into its therapeutic potential.

Coordination Chemistry

The compound can form coordination complexes with metal ions due to its carboxylic acid and amino functional groups. Such complexes have been studied for their luminescent properties and potential applications in materials science.

Enzymatic Activity

In studies involving benzoic acid derivatives, compounds structurally related to this compound were found to enhance the activity of key protein degradation systems, including the ubiquitin-proteasome pathway and autophagy-lysosome pathway. These findings suggest that it may play a role in cellular homeostasis and could be explored as a candidate for anti-aging therapies .

Study on Neurotransmitter Systems

A study investigated the effects of this compound on neurotransmitter release in rodent models. Results indicated that administration of the compound led to increased levels of serotonin and dopamine, suggesting a potential mechanism for its antidepressant-like effects. This study highlights the need for further exploration into its pharmacological properties and therapeutic applications.

Anticancer Activity Assessment

In vitro assays were conducted on various cancer cell lines (e.g., Hep-G2, A2058) to assess the cytotoxicity of this compound. The compound demonstrated significant growth inhibition at concentrations ranging from 5 µM to 50 µM, with IC50 values indicating moderate potency against these cell lines. Further studies are required to understand its mechanisms of action and optimize its efficacy .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Aminobenzoic Acid | Structure | Para-substituted; used in dyes. |

| 2-Aminobenzoic Acid | Structure | Ortho-substituted; involved in pharmaceuticals. |

| L-Phenylalanine | Structure | Essential amino acid; important for protein synthesis. |

| This compound | Structure | Meta substitution pattern influencing reactivity. |

This table illustrates how the unique meta substitution pattern of this compound may influence its reactivity and biological activity compared to ortho or para substituted analogs.

Eigenschaften

IUPAC Name |

3-(1-aminoethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRCJWRFTUMEEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624846 | |

| Record name | 3-(1-Aminoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

788133-22-2 | |

| Record name | 3-(1-Aminoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.